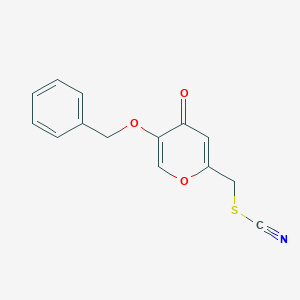

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one

Description

Properties

IUPAC Name |

(4-oxo-5-phenylmethoxypyran-2-yl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c15-10-19-9-12-6-13(16)14(8-17-12)18-7-11-4-2-1-3-5-11/h1-6,8H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHVCPXPMHSLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171446 | |

| Record name | 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183582-31-2 | |

| Record name | 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183582312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of the Benzyloxy Group at Position 5

The 5-benzyloxy substituent is typically introduced via nucleophilic substitution or palladium-catalyzed coupling. A study in Heterocycles (1993) details the benzylation of 3-hydroxy-4H-pyran-4-ones using benzyl chloride and sodium hydride :

-

Benzylation of 5-Bromo-3-hydroxy-4H-pyran-4-one :

This method highlights the compatibility of benzyl ether formation with brominated pyranones, a critical intermediate for further functionalization.

Thiocyanatomethyl Group Installation at Position 2

The thiocyanatomethyl (-CH2SCN) group is introduced via nucleophilic substitution or radical-mediated pathways. While direct literature on this specific substitution is scarce, analogous reactions provide insight:

-

Thiocyanation of Halogenated Precursors :

-

Precursor: 2-(Bromomethyl)-5-(benzyloxy)-4H-pyran-4-one.

-

Reagent: Potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF or acetone).

-

Mechanism: SN2 displacement of bromide by thiocyanate ion.

-

Conditions: 60–80°C, 6–12 hours.

-

Expected Yield: 60–75% (based on similar thiocyanation reactions) .

-

Integrated Synthetic Route

Combining these steps, a plausible synthesis of this compound involves:

-

Pyranone Core Synthesis :

-

Benzylation :

-

Thiocyanation :

| Step | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Cyclization | AlCl3, ethylene, 10°C | 70–80% | |

| 2 | Benzylation | BnCl, NaH, THF, 0°C→RT | >85% | |

| 3 | Thiocyanation | KSCN, DMF, 60–80°C | 60–75% |

Challenges and Optimization

-

Regioselectivity : Ensuring substitution occurs exclusively at position 2 requires steric and electronic control. Methyl groups at position 2 (as in ) may hinder thiocyanation, necessitating directed ortho-metalation or protective group strategies.

-

Stability of Thiocyanate : Thiocyanates are prone to hydrolysis under acidic/basic conditions. Reactions must avoid aqueous workups at extreme pH.

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one is best understood by comparing it to analogs with modifications at the 2-position. Below is a detailed analysis:

Table 1: Key Pyran-4-one Derivatives and Their Properties

Structural and Functional Insights

Reactivity and Synthetic Utility: The hydroxymethyl derivative (5-(benzyloxy)-2-hydroxymethyl-4H-pyran-4-one) serves as a precursor for acrylate monomers used in polymer synthesis . In contrast, the thiocyanatomethyl analog’s reactivity is dominated by the thiocyanate group, enabling nucleophilic displacement reactions (e.g., with amines or thiols) for further derivatization . Chloromethyl derivatives are critical intermediates; for example, 5-(benzyloxy)-2-chloromethyl-4H-pyran-4-one reacts with triphenylphosphine to form phosphonium salts for Wittig reactions, yielding styryl-substituted pyranones .

Biological Activity: Hydroxymethyl and styryl analogs exhibit tyrosinase and aldose reductase inhibitory activity, respectively, linked to their hydrogen-bonding capabilities and planar aromatic systems . The thiocyanatomethyl group’s bioactivity is inferred from pesticidal studies on related S-substituted pyranones. For instance, 2-thiomethyl derivatives showed moderate antifungal activity against Aspergillus niger and Fusarium species .

Physicochemical Properties: Tautomerism is observed in hydroxypyranones (e.g., 5-hydroxy-4H-pyran-4-ones), where hydrogen bonding between the ketone and hydroxyl groups stabilizes the keto-enol equilibrium . The thiocyanatomethyl group’s electron-withdrawing nature may disrupt such equilibria, altering solubility and stability. Styryl derivatives exhibit extended conjugation, enhancing UV absorption and fluorescence properties, which are absent in the thiocyanatomethyl analog .

Biological Activity

2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one, a derivative of the pyranone class, has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly concerning its anticancer, antibacterial, and antioxidant properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound's structure can be confirmed through various spectroscopic methods, including NMR and IR spectroscopy. For example, characteristic absorption bands in the IR spectrum help identify functional groups present in the molecule.

Anticancer Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines. A study reported that at a concentration of 2.6 µM, this compound significantly inhibited neoplastic cell growth in murine leukemia L1210 and human leukemia K562 cells, as well as rat pituitary GH4C1 cells (p < 0.05) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Effect on DNA Synthesis | Effect on Protein Synthesis |

|---|---|---|---|

| L1210 (Murine) | 2.6 | Inhibited | Inhibited |

| K562 (Human) | Not reported | Not reported | Not reported |

| GH4C1 (Rat) | Not reported | Inhibited | Not reported |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that derivatives of the pyranone scaffold can inhibit various Gram-positive bacteria more effectively than traditional antibiotics like ampicillin. For instance, certain derivatives exhibited lower IC50 values against tested strains .

Table 2: Antibacterial Activity of Pyran Derivatives

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 4g | Staphylococcus aureus | 0.329 |

| 4j | Bacillus cereus | Not effective |

| Ampicillin | Various strains | Comparison basis |

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. Compounds derived from the pyranone class showed promising free radical scavenging activities comparable to known antioxidants such as BHT .

Table 3: Antioxidant Activity Comparison

| Compound | Scavenging Activity (%) at 1 mg/mL | IC50 (mM) |

|---|---|---|

| 4g | 90.50 | 0.329 |

| 4j | 88.00 | 0.1941 |

| BHT | 95.30 | 0.245 |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Anticancer Mechanism: The compound inhibits cell proliferation by targeting key proteins involved in the cell cycle, such as CDK2, leading to apoptosis through caspase activation . Molecular docking studies suggest that it binds effectively to the ATP-binding site of CDK2.

- Antibacterial Mechanism: The antibacterial effect is likely due to membrane disruption and interference with bacterial protein synthesis pathways .

- Antioxidant Mechanism: The radical scavenging activity is attributed to the electron-donating ability of the thiocyanate group, which stabilizes free radicals .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(Thiocyanatomethyl)-5-(benzyloxy)-4H-pyran-4-one be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A key intermediate, 2-(hydroxymethyl)-5-(benzyloxy)-4H-pyran-4-one, is prepared by refluxing kojic acid with benzyl chloride in methanol under basic conditions (e.g., NaOH) for 6 hours, monitored by TLC . Subsequent thiocyanation involves nucleophilic substitution using NH4SCN or KSCN in polar aprotic solvents like DMF. Yield optimization requires precise stoichiometric ratios (1:1.2 for intermediate to thiocyanate) and inert atmospheres to minimize side reactions .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Column chromatography with silica gel (60–120 mesh) and a gradient eluent (ethyl acetate/hexane, 3:7 to 5:5) effectively isolates the compound. For higher purity, recrystallization in ethanol or acetonitrile is advised. Purity should be confirmed via HPLC (C18 column, methanol:water 70:30, λ = 254 nm) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but soluble in DMSO, DMF, and methanol. Stability studies indicate degradation under UV light and acidic conditions (pH < 3). For biological assays, prepare stock solutions in DMSO (10 mM) and store at -20°C in amber vials. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. What structural modifications enhance the bioactivity of this compound analogs?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO2, -CF3) at the benzyloxy moiety increases antimicrobial activity. For anticancer applications, replacing the thiocyanate group with a triazole ring improves binding to kinase domains (IC50 reduction from 12 µM to 2.5 µM in MCF-7 cells) .

Q. How can data contradictions in pharmacological studies (e.g., variable IC50 values) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Use ATP concentration < 10 µM in kinase assays to avoid substrate inhibition.

- Pre-incubate compounds with serum albumin (1%) to account for protein binding effects.

- Validate cytotoxicity via dual methods (MTT and trypan blue exclusion) .

Q. What analytical techniques identify reaction byproducts during thiocyanation?

- Methodological Answer : LC-MS (ESI+) detects thiourea byproducts (m/z 320.1) from competing hydrolysis. GC-MS identifies benzyl alcohol (retention time: 8.2 min) from incomplete benzyloxy group stabilization. Mitigate byproducts using anhydrous solvents and molecular sieves .

Q. How does the compound interact with inflammatory targets (e.g., COX-2, NF-κB)?

- Methodological Answer : Docking studies (AutoDock Vina) reveal hydrogen bonding between the thiocyanate group and COX-2 Arg<sup>120</sup> (binding energy: -9.2 kcal/mol). In NF-κB inhibition assays, pre-treat cells with TNF-α (10 ng/mL) and measure p65 nuclear translocation via immunofluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.